

An In-Depth Technical Guide to the Physical and Chemical Properties of Trachelosiaside

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Compound of Interest

Compound Name: *Trachelosiaside*

Cat. No.: *B1646053*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trachelosiaside is a lignan glycoside that has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the *Trachelospermum* genus, notably *Trachelospermum lucidum* and *Trachelospermum asiaticum*, this natural compound has demonstrated noteworthy biological activities, including anti-inflammatory and antioxidant effects.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **Trachelosiaside**, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Trachelosiaside** are crucial for its handling, formulation, and mechanism of action studies.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₄ O ₁₂	PubChem
Molecular Weight	550.6 g/mol	PubChem
Appearance	Amorphous white solid	[1]
Melting Point	167-170 °C (for the related compound Tracheloside)	N/A
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.	N/A

Note: Specific quantitative solubility data (e.g., in mg/mL) is not readily available in the reviewed literature.

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and identification of **Trachelosiaside**.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of a compound provides information about its electronic transitions and the presence of chromophores.

Wavelength (λ _{max})	Solvent
Not explicitly reported	Methanol

Note: While UV-Vis spectroscopy is a standard characterization technique for such compounds, specific λ_{max} values for **Trachelosiaside** in methanol were not found in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Peak (cm ⁻¹)	Functional Group
3382–2930	O-H (hydroxyl groups)
1727–1661	C=O (carbonyl groups)

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (400 MHz, CD₃OD): Note: A detailed list of chemical shifts (δ) in ppm and coupling constants (J) in Hz for **Trachelosiaside** is not fully available in the reviewed literature. General assignments indicate the presence of aromatic protons, methoxy groups, and sugar moieties.

[1]

¹³C-NMR (100 MHz, CD₃OD): Note: A complete list of ¹³C chemical shifts for **Trachelosiaside** is not fully available in the reviewed literature. The spectrum would be expected to show signals corresponding to aromatic carbons, carbonyl carbons, methoxy carbons, and the carbons of the glycosidic unit.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Ionization Mode	Key Fragments (m/z)
ESI-MS/MS	Not explicitly reported

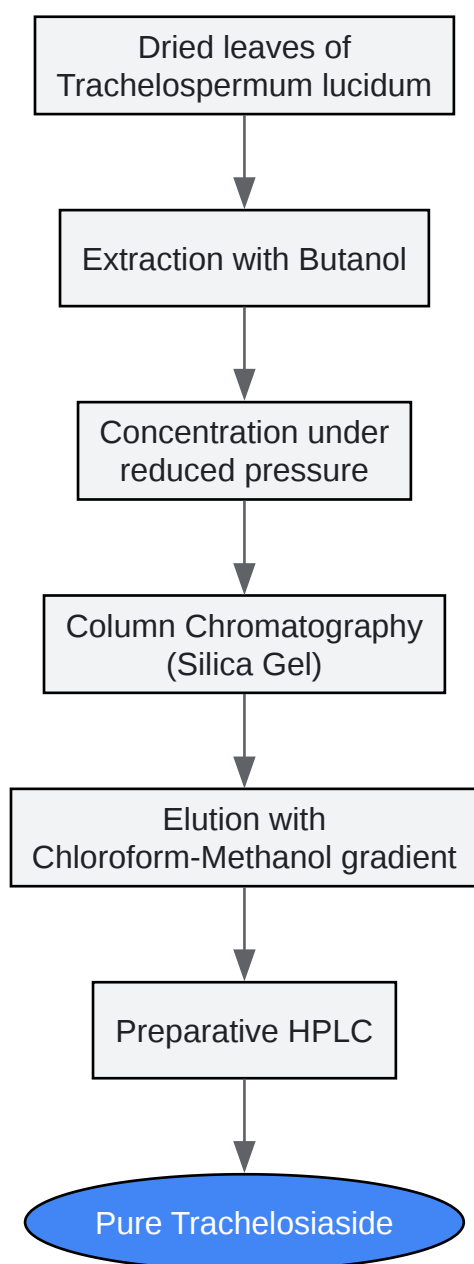
Note: While mass spectrometry is used for the identification of **Trachelosiaside**, detailed fragmentation data from ESI-MS/MS analysis is not readily available in the public domain.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of **Trachelosiaside**.

Isolation and Purification of Trachelosiaside

The following protocol describes a general method for the isolation of lignans from *Trachelospermum* species.



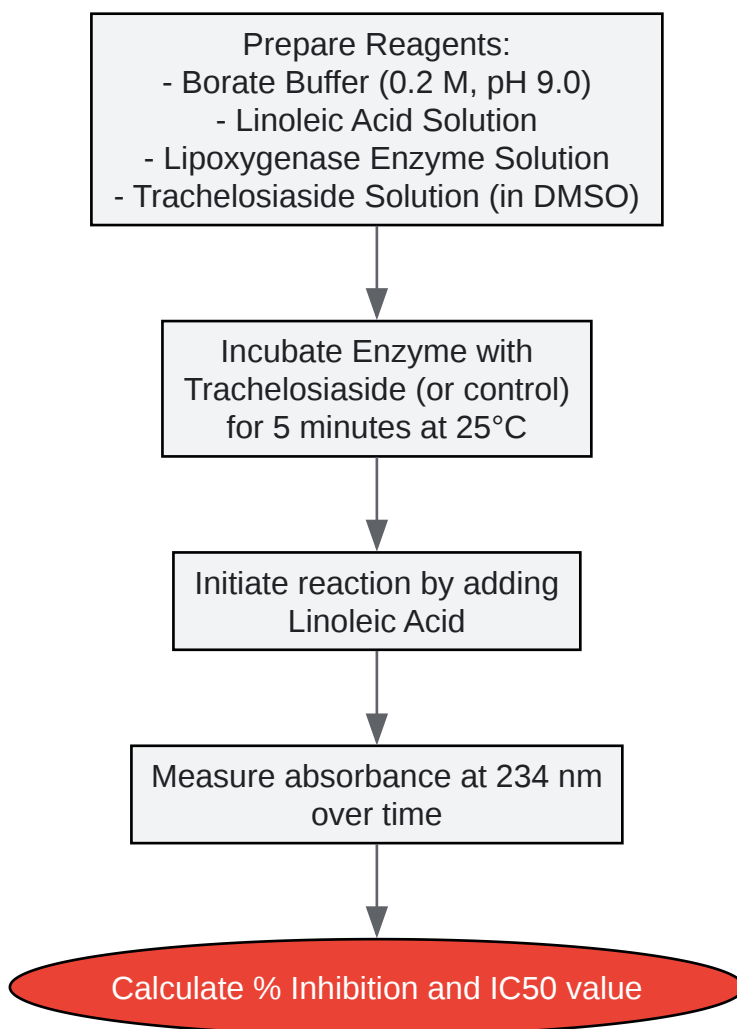
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Isolation and Purification Workflow

- Extraction: The dried and powdered leaves of *Trachelospermum lucidum* are extracted with butanol.^[1]
- Concentration: The butanolic extract is concentrated under reduced pressure to yield a crude residue.^[1]
- Fractionation: The crude extract is subjected to column chromatography on silica gel.
- Elution: The column is eluted with a gradient of chloroform and methanol.
- Purification: Fractions containing **Trachelosiaside** are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Lipoxygenase Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of **Trachelosiaside** by measuring its ability to inhibit the lipoxygenase enzyme.



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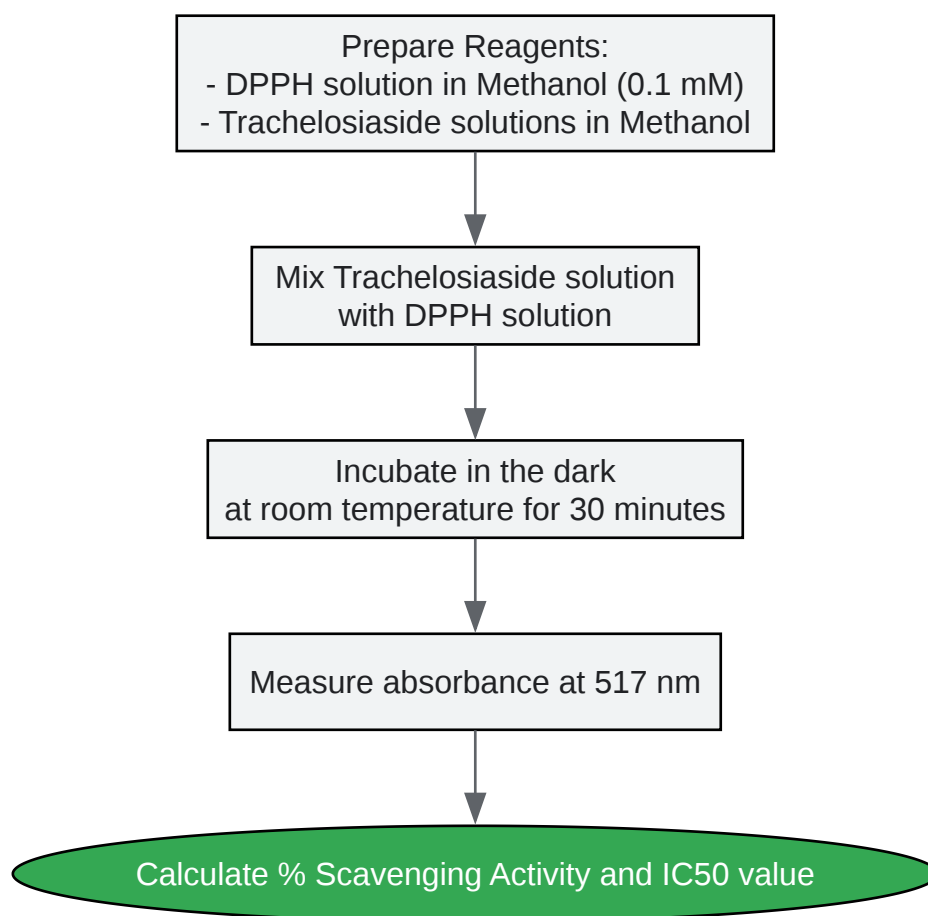
Lipoxygenase Inhibition Assay Workflow

- Reagent Preparation:
 - Prepare a 0.2 M borate buffer (pH 9.0).
 - Prepare a substrate solution of linoleic acid.
 - Prepare a solution of soybean lipoxygenase enzyme in the borate buffer.
 - Prepare stock solutions of **Trachelosiaside** in DMSO at various concentrations.
- Assay Procedure:

- In a quartz cuvette, mix the borate buffer, enzyme solution, and the **Trachelosiaside** solution (or DMSO for control).
- Incubate the mixture at 25°C for 5 minutes.
- Initiate the reaction by adding the linoleic acid solution.
- Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes using a UV-Vis spectrophotometer.
- Calculation:
 - The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control – Absorbance of test sample) / Absorbance of control] x 100
 - The IC₅₀ value (the concentration of **Trachelosiaside** that inhibits 50% of the enzyme activity) is determined from a dose-response curve.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of **Trachelosiaside** by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.



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DPPH Radical Scavenging Assay Workflow

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a series of dilutions of **Trachelosiaside** in methanol.
- Assay Procedure:
 - In a test tube or a 96-well plate, add the **Trachelosiaside** solution to the DPPH solution.
 - For the control, use methanol instead of the **Trachelosiaside** solution.
 - Incubate the mixture in the dark at room temperature for 30 minutes.

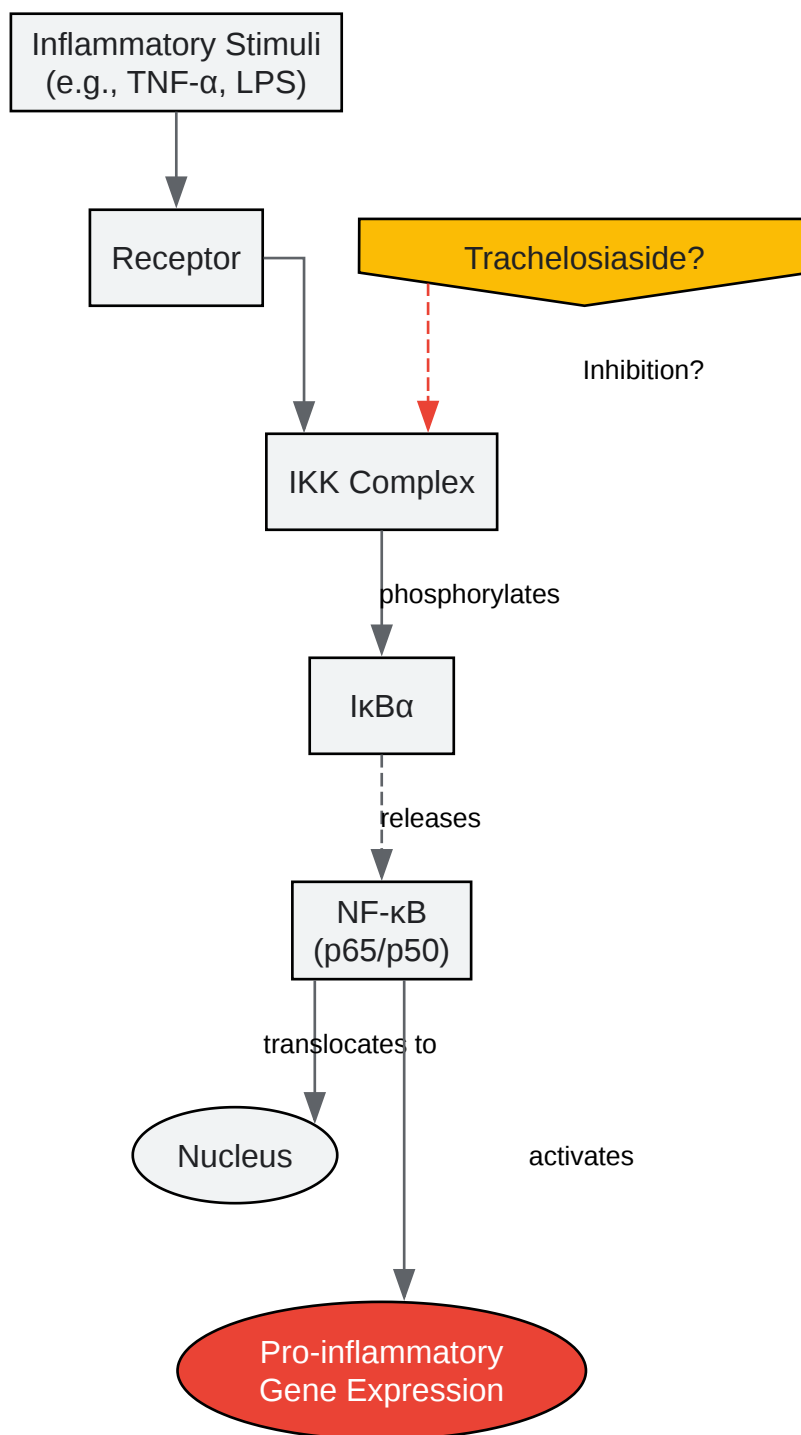
- Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100
 - The IC₅₀ value is determined from a plot of scavenging activity against the concentration of **Trachelosiaside**.

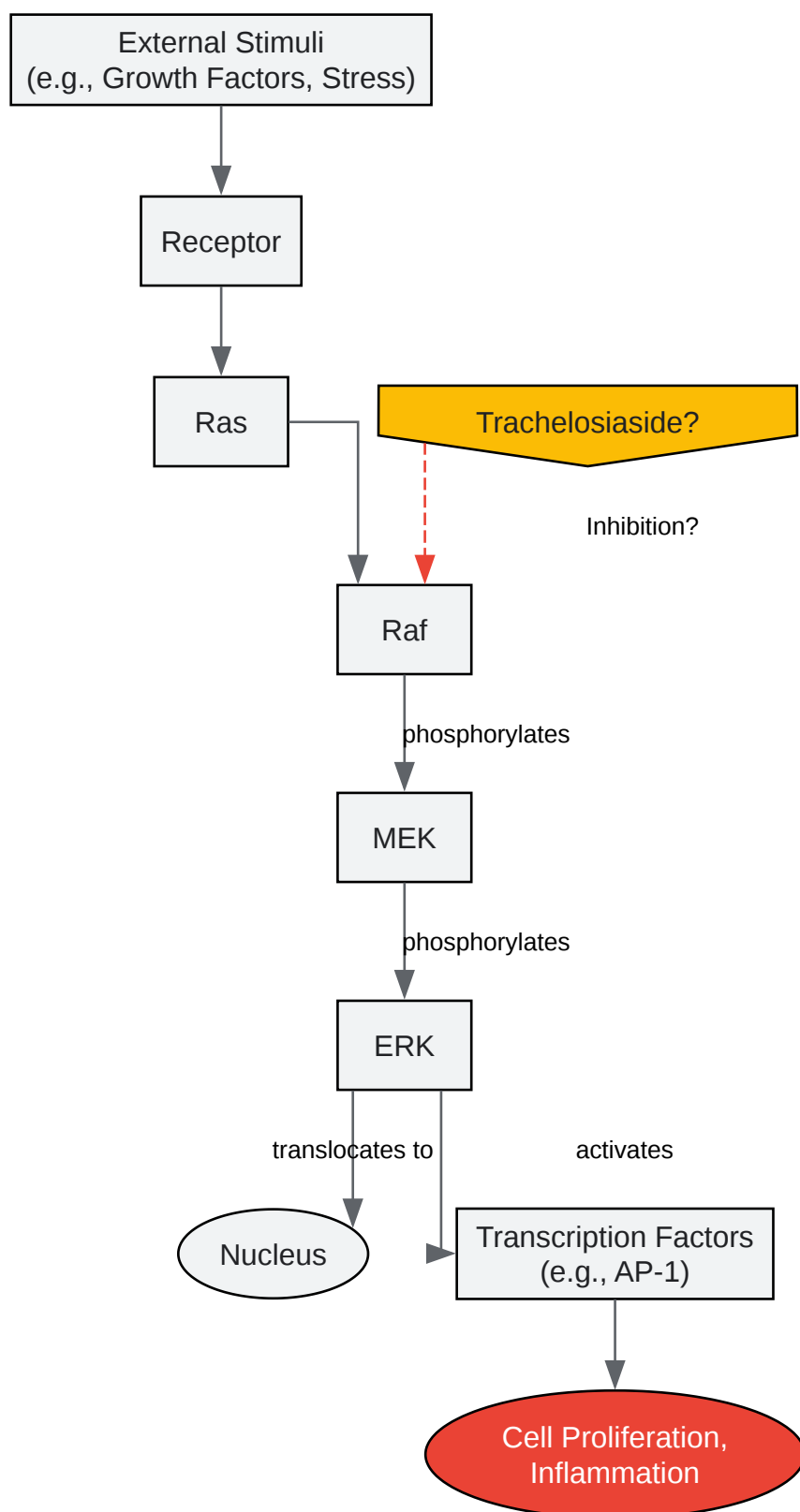
Biological Activities and Signaling Pathways

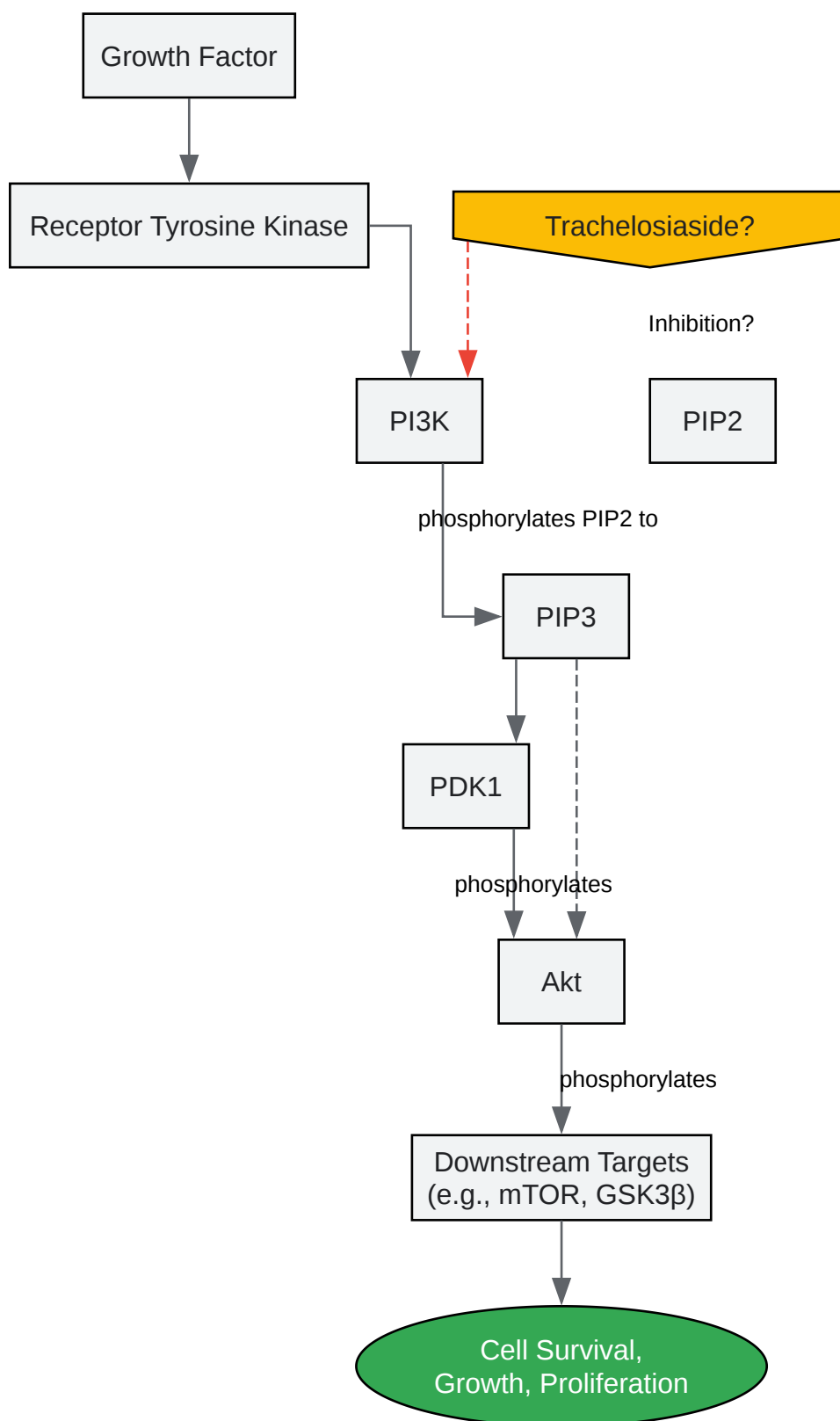
Trachelosiaside has been reported to exhibit moderate inhibitory activity against the lipoxygenase enzyme, suggesting its potential as an anti-inflammatory agent.^[1] However, detailed studies on its effects on key inflammatory and cell signaling pathways such as NF-κB, MAPK, and PI3K/Akt are currently lacking in the available scientific literature. Future research is warranted to elucidate the precise molecular mechanisms underlying the biological activities of **Trachelosiaside**.

Should such research be undertaken, the following diagrams illustrate the hypothetical points of intervention for **Trachelosiaside** within these pathways, based on the known mechanisms of other anti-inflammatory and anti-tumor natural products.

Potential Interaction with the NF-κB Signaling Pathway







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References

- 1. researchgate.net [researchgate.net]
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